(3-Benzoyl-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
1,2,4-Oxadiazole-5-acetonitrile, 3-benzoyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with nitriles or carboxylic acids. One common method includes the reaction of acylhydrazides with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of microwave irradiation, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5-acetonitrile, 3-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce reduced oxadiazole derivatives .
Scientific Research Applications
1,2,4-Oxadiazole-5-acetonitrile, 3-benzoyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5-acetonitrile, 3-benzoyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
1,2,4-Oxadiazole-5-acetonitrile, 3-benzoyl- is unique due to its specific substitution pattern and the presence of both nitrile and benzoyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other oxadiazole isomers .
Properties
CAS No. |
102252-25-5 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(3-benzoyl-1,2,4-oxadiazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-7-6-9-13-11(14-16-9)10(15)8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
SDGSVRZJPOPTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NOC(=N2)CC#N |
Origin of Product |
United States |
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